molecular formula C7H5BrN2O4 B13678807 Methyl 5-bromo-4-nitropicolinate

Methyl 5-bromo-4-nitropicolinate

Cat. No.: B13678807
M. Wt: 261.03 g/mol
InChI Key: UQDBMDJZMLRICE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-nitropicolinate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-nitropicolinate can be synthesized through a multi-step process involving the bromination and nitration of picolinic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-nitropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-nitropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-nitropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitro groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitropicolinate: Similar structure but lacks the bromine atom. It is used in similar applications but may have different reactivity and properties.

    Methyl 5-bromopyridine-3-carboxylate: Similar structure but lacks the nitro group.

Uniqueness

Methyl 5-bromo-4-nitropicolinate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 5-bromo-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3

InChI Key

UQDBMDJZMLRICE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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